

Spectroscopic and Structural Elucidation of Peganumine A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Peganumine A**, a novel dimeric β -carboline alkaloid. Isolated from the seeds of Peganum harmala, this complex natural product exhibits a unique octacyclic scaffold and has demonstrated potential as an anticancer lead compound. This document details the experimental protocols for its isolation and presents a thorough analysis of the spectroscopic data that were pivotal in determining its intricate molecular architecture.

Spectroscopic Data of Peganumine A

The structural determination of **Peganumine A** was accomplished through a combination of advanced spectroscopic techniques. The data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the molecular formula of **Peganumine A**.



Parameter	Value
Ionization Mode	Positive
Measured m/z	483.2390 [M+H]+
Molecular Formula	C29H30N4O3
Calculated m/z	483.2391

UV-Visible Spectroscopy

The UV-Vis spectrum of **Peganumine A** was recorded in methanol and exhibited absorption maxima characteristic of a β -carboline chromophore.

λmax (nm)	log ε
229	4.24
270	0.89
297	1.01

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Peganumine A** were recorded in DMSO-d₆ at 600 MHz and 150 MHz, respectively. The detailed chemical shifts and key correlations from 2D NMR experiments (HSQC, HMBC, ¹H-¹H COSY, and NOESY) were instrumental in assembling the complex molecular structure.

Table 1: ¹H and ¹³C NMR Data for **Peganumine A** (in DMSO-d₆)



No.	δH (mult, J, Hz)	δC	HMBC (¹H → ¹³C)
1	77.4		
3α	2.34 (1H, dd, 10.9, 4.9)	40.0	1
Зβ	2.45 (1H, dd, 10.9, 4.9)	1, 5	
4α	2.63 (1H, dd, 11.0, 4.9)	21.0	5, 13
4β	2.64 (1H, dd, 11.0, 4.9)	5, 13	
5	109.5		
6	120.5	-	
7	7.24 (1H, d, 8.6)	118.2	5, 9, 11
8	6.63 (1H, dd, 8.6, 1.6)	108.3	6, 9, 10
9	155.4		
10	6.93 (1H, d, 1.6)	94.9	6, 8, 9, 11
11	137.6	_	
13	127.3	_	
14	171.4		
15α	1.88 (1H, d, 10.9)	50.4	1′, 16, 17
15β	2.30 (1H, d, 10.9)	1', 16, 18	
16	40.0		_
17	1.15 (3H, s)	26.8	1, 15, 16, 18
18	1.38 (3H, s)	26.0	1, 15, 16, 17
1′	78.8		



3'α	4.00 (1H, dd, 12.6, 5.7)	35.6	1', 5'
3′β	3.09 (1H, td, 12.6, 4.4)		
4'α	2.70 (1H, ddd, 15.1, 12.6, 5.7)	20.9	3', 5'
4′β	2.90 (1H, dd, 15.1, 4.4)	5′, 13′	
5′	111.3		-
6′	120.4	-	
7'	7.38 (1H, d, 8.6)	119.0	5', 9', 11'
8'	6.70 (1H, dd, 8.6, 1.8)	109.1	
9'	156.1		
10′	6.87 (1H, d, 1.8)	94.7	6', 8', 9', 11'
11'	137.5	_	
13'	125.7	_	
12-NH	11.25 (1H, br.s)	5, 6, 11, 13	_
12'-NH	10.77 (1H, br.s)	5', 6', 11', 13'	_
9-OCH₃	3.78 (3H, s)	55.2	9
9′-OCH₃	3.77 (3H, s)	55.2	9′

Experimental Protocols Isolation of Peganumine A

Peganumine A was isolated from the seeds of Peganum harmala. The following protocol outlines the extraction and purification process:

• Extraction: The air-dried and powdered seeds of Peganum harmala were extracted with 95% ethanol. The resulting extract was then suspended in a 2% HCl aqueous solution and



partitioned with ethyl acetate to remove non-alkaloidal constituents.

- Alkaloid Fractionation: The acidic aqueous layer was basified with Na₂CO₃ to a pH of 9-10 and subsequently extracted with dichloromethane to yield the crude alkaloids.
- Chromatographic Separation: The crude alkaloid mixture was subjected to silica gel column chromatography using a dichloromethane/methanol gradient (from 1:0 to 0:1) to afford nine primary fractions (Fr. A–Fr. I).
- Purification of Fraction B: Fraction B, which was eluted with 100:1
 dichloromethane/methanol, was further chromatographed on a silica gel column with a
 dichloromethane/acetone gradient (from 1:0 to 0:1) to yield six subfractions (Fr. B1–Fr. B6).
- Further Purification: Subfraction B3 was separated by ODS column chromatography using a 70:30 methanol/water eluent.
- Final Purification: The final purification was achieved by preparative HPLC on a YMC C-18 column with 80:20 methanol/water as the mobile phase to yield **Peganumine A** as a white amorphous powder.

Spectroscopic Analysis

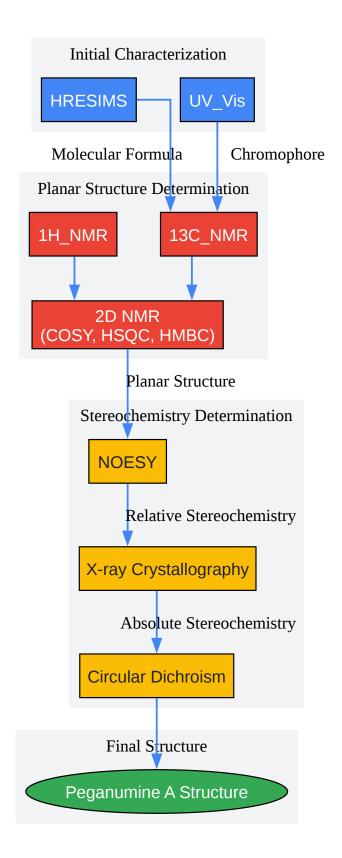
- NMR Spectroscopy: 1 H and 13 C NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent signals (DMSO-d₆: 5 H 2.50 and 5 C 39.5).
- Mass Spectrometry: HRESIMS data were obtained on a Bruker Daltonics microTOF-Q mass spectrometer.
- UV-Vis Spectroscopy: UV spectra were recorded on a Shimadzu-2201 spectrophotometer in methanol.
- Circular Dichroism: CD spectra were measured on an automatic polarimeter in methanol.

Structural Elucidation Workflow

The determination of the complex structure of **Peganumine A** involved a logical progression of analytical techniques. The workflow, from initial characterization to the final assignment of



stereochemistry, is depicted below.



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Structural Elucidation Workflow for Peganumine A

Conclusion

The structural elucidation of **Peganumine A** represents a significant achievement in natural product chemistry. The comprehensive application of modern spectroscopic techniques, coupled with meticulous isolation procedures, has unveiled a novel and complex molecular architecture. The detailed data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this intriguing molecule.

• To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Peganumine A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393176#spectroscopic-data-and-structural-elucidation-of-peganumine-a]

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